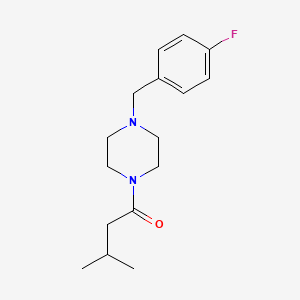
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as 4-FBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
科学的研究の応用
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In pharmacology, it has been used as a tool compound to investigate the role of serotonin receptors in various physiological processes. In neuroscience, it has been used to study the effects of serotonin on neuronal activity and synaptic plasticity.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act as a selective agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By activating this receptor, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine may modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine can induce a range of biochemical and physiological effects in vitro and in vivo. These include the modulation of serotonin and dopamine release, the inhibition of the reuptake of these neurotransmitters, and the activation of the hypothalamic-pituitary-adrenal axis. In animal models, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to induce anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent for mood disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor. This allows researchers to investigate the specific effects of serotonin on various physiological processes without the confounding effects of other neurotransmitters. However, one of the limitations of using 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is its relatively short half-life, which may limit its usefulness in long-term studies.
将来の方向性
There are several future directions for the study of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One area of research is the development of new analogs with improved pharmacological properties, such as longer half-life and increased selectivity for the 5-HT1A receptor. Another area of research is the investigation of the effects of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine on other physiological processes, such as circadian rhythms and immune function. Finally, the potential therapeutic applications of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in mood disorders and other neurological disorders should be further explored in clinical trials.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, or 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, is a synthetic compound with potential applications in various fields of scientific research. Its high selectivity for the serotonin 5-HT1A receptor makes it a valuable tool compound for investigating the role of serotonin in various physiological processes. Future research should focus on the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in neurological disorders.
合成法
The synthesis of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(4-fluorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of the synthesis method is relatively high, and the purity of the product can be improved using various purification techniques.
特性
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLOLKVUMVCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
![2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5666893.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)
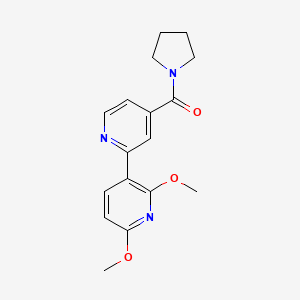
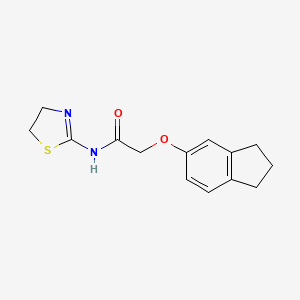
![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5666922.png)
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)
![N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5666941.png)
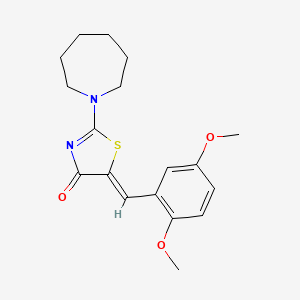
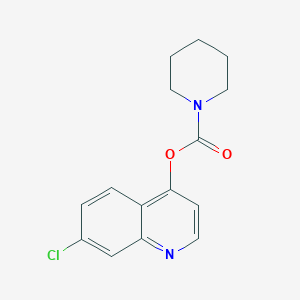
![5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5666958.png)